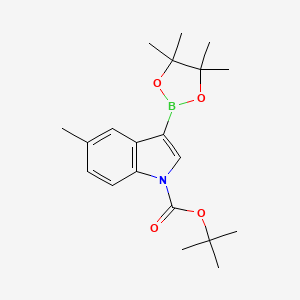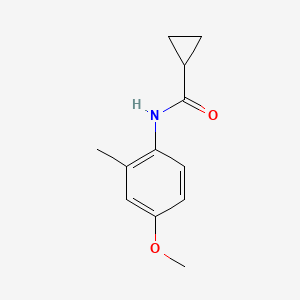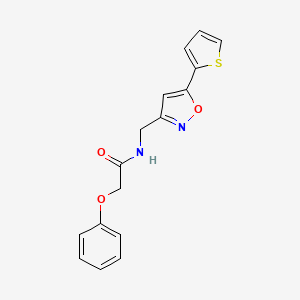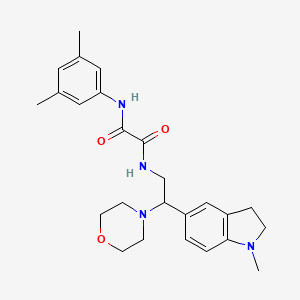
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is nearly planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve nucleophilic aromatic substitution and the formation of thiosemicarbazone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational and molecular docking studies . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
One notable application of benzimidazole derivatives is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind DNA, making it invaluable in plant cell biology for chromosome and nuclear staining, as well as in analysis of nuclear DNA content values through flow cytometry. This compound and its analogs also find uses as radioprotectors and topoisomerase inhibitors, highlighting their potential as a starting point for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Significance of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of pharmacological functions, playing a critical role throughout the medical sector. They have shown antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive effects, and act as proton pump inhibitors. These derivatives, through modifications in their composition, offer a high degree of variety which has been beneficial in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Biological Activities and Synthetic Utilities
Benzimidazole and its analogs, such as 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide, are part of extensive research due to their diverse biological and pharmacological properties. Their synthetic utilities have been explored for the development of new compounds with potential therapeutic applications, including but not limited to antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has gained attention for the synthesis of compounds with various biological activities, demonstrating the broad application and interest in this chemical class (Vessally et al., 2018).
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMXOZNEYSYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)
![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)







![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)